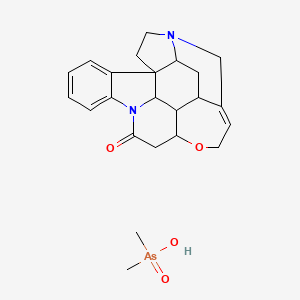

Strychnine dimethylarsinate

Vue d'ensemble

Description

Strychnine is a strong poison; only a small amount is needed to produce severe effects in people . It is a white, odorless, bitter crystalline powder that can be taken by mouth, inhaled, or mixed in a solution and given intravenously .

Synthesis Analysis

Strychnine has attracted the attention of many chemists and pharmacologists who have established its structure and developed total syntheses . Key steps in its synthesis include a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde, a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol, and a tandem Brook rearrangement/intramolecular conjugate addition reaction that affords the Wieland–Gumlich aldehyde .Molecular Structure Analysis

The molecular structure of strychnine could be identified either with a 1D experiment at high magnetic field or with HMBC and HSQC experiments at 1 T . The structure of strychnine is secure beyond any doubt .Chemical Reactions Analysis

Strychnine has been the subject of numerous synthetic approaches, metabolic transformations, and diverse pharmacological actions . Its complex pharmacology has been examined extensively .Physical And Chemical Properties Analysis

Strychnine is a white, odorless, bitter crystalline powder . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Cytotoxicity and DNA Interaction : Strychnine, along with brucine, another alkaloid from Strychnos nux-vomica, shows cytotoxicity in a time- and concentration-dependent manner. Brucine, in particular, intercalates into the DNA double helix, causing fluorescence quenching of the DNA-neutral red system. This highlights their potential as tools for studying cell biology and toxicology (Liu et al., 2015).

Interaction with Glycine Receptor : Strychnine derivatives, due to their structural similarity to strychnine, interact with the strychnine-sensitive glycine receptor. This interaction, however, is much weaker compared to strychnine, which is important in considering their potential as antimalarial drugs (Philippe et al., 2006).

Rapid Separation and Detection : A method has been developed for rapidly separating and detecting strychnine and brucine using a poly(dimethylsiloxane) microchip with electrochemical detection. This technique is valuable for analytical chemistry and toxicology research (Zhang et al., 2006).

Anticonvulsant Properties : Compounds like betaine and N,N-dimethylglycine, which are structurally similar to strychnine, have been shown to have anticonvulsant properties and can antagonize strychnine-induced seizures. This suggests their potential use in neuroscience and pharmacology (Freed, 1985).

Toxicity Studies : Studies on the repeated dose toxicity of strychnine, important in toxicology and drug development, show no significant organ or tissue damage in rats (Seidl & Zbinden, 1982).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dimethylarsinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.C2H7AsO2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-3(2,4)5/h1-5,13,16-17,19-20H,6-11H2;1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRJKMMPKSLKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)O.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29AsN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909177 | |

| Record name | Dimethylarsinic acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strychnine dimethylarsinate | |

CAS RN |

10476-87-6 | |

| Record name | Strychnine dimethylarsinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsinic acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine dimethylarsinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)